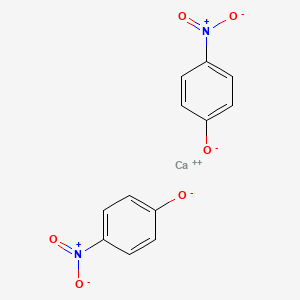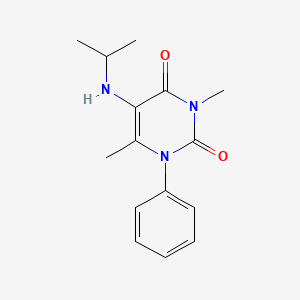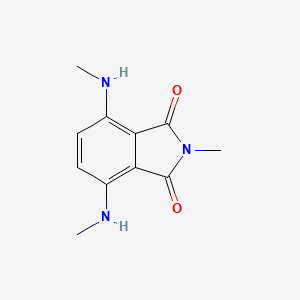
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Isoindole Core: This could involve cyclization reactions starting from suitable precursors.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amination: Introduction of amino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione could have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,7-diamino-1H-isoindole-1,3(2H)-dione
- 4,7-Bis(methylamino)-1H-isoindole-1,3(2H)-dione
- 2-Methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of methyl and amino groups on the isoindole core. This unique structure could confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
34321-64-7 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-methyl-4,7-bis(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-12-6-4-5-7(13-2)9-8(6)10(15)14(3)11(9)16/h4-5,12-13H,1-3H3 |
InChI Key |
FBZGYXXAKQFTQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)

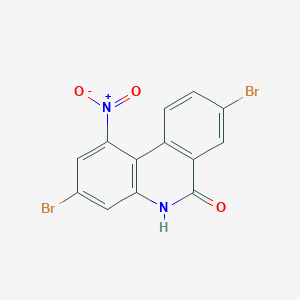


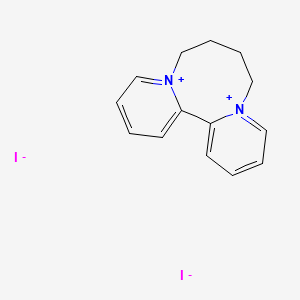

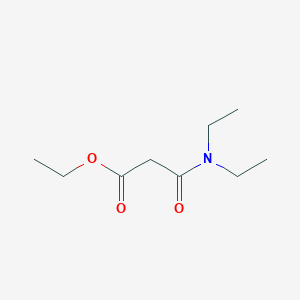
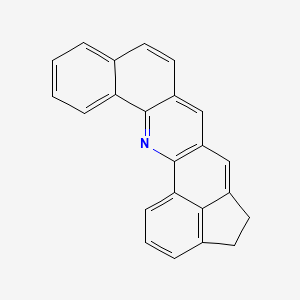

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
